Itacitinib

Vue d'ensemble

Description

Itacitinib, also known as INCB39110 or INCB039110, is a potent JAK1 tyrosine kinase inhibitor . It has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies, among others . This compound is an orally active and selective inhibitor of JAK1 with an IC50 of 2 nM for human JAK1 .

Molecular Structure Analysis

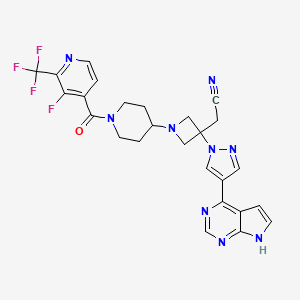

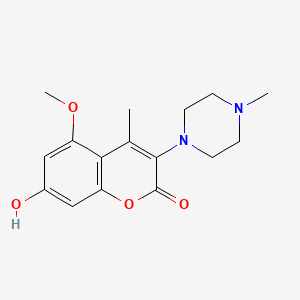

This compound has a chemical formula of C26H23F4N9O . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Applications De Recherche Scientifique

Inflammatory Diseases : Itacitinib has demonstrated significant efficacy in preclinical models of arthritis and inflammatory bowel disease. It inhibits STAT signaling and reduces symptoms and pathology in experimentally-induced arthritis and inflammatory bowel disease in rodents. It's suggested that localized JAK1 inhibition is sufficient for disease amelioration in these cases (Covington et al., 2020).

Cardiac Safety : Clinical trials assessing the cardiac safety of this compound in healthy participants have shown no clinically meaningful effects on cardiac conduction. It is established that the QTc effect exceeding the threshold of concern can be excluded for this compound plasma concentrations well above the maximum concentration expected with the highest proposed therapeutic dose (Gong et al., 2019).

Renal Impairment Effects : Studies on the pharmacokinetics and safety of this compound in individuals with normal and impaired renal function (including severe impairment and end-stage renal disease) revealed that this compound is well tolerated, and no dose adjustment is recommended for patients with impaired renal function (Srinivas et al., 2020).

Drug-Drug Interactions : Research into the impact of itraconazole or rifampin on this compound pharmacokinetics in healthy volunteers showed significant changes in this compound exposure when coadministered with these drugs, which has informed the design of phase 3 clinical trials (Barbour et al., 2019).

Cancer Treatment : this compound has been combined with chemotherapy agents like nab-paclitaxel and gemcitabine in treating advanced solid tumors, including pancreatic cancer. This combination has shown an acceptable safety profile and clinical activity, suggesting the potential of this compound in cancer treatment regimens (Beatty et al., 2018).

Hepatic Impairment Effects : Studies on the effect of hepatic impairment on this compound pharmacokinetics revealed that moderate and severe hepatic impairment significantly increased this compound exposure, which will inform final dosing recommendations (Barbour et al., 2021).

Cytokine Release Syndrome (CRS) in CAR T-cell Therapy : this compound has shown potential in modulating CRS without impairing CAR T-cell anti-tumor activity. In vitro and in vivo studies have indicated that this compound can significantly reduce CRS-associated cytokines in a dose-dependent manner, suggesting its use as a prophylactic agent for CRS prevention in CAR T-cell therapy (Huarte et al., 2019).

Acute Graft-versus-Host Disease (aGVHD) : this compound has been evaluated in aGVHD, showing tolerability and encouraging efficacy in patients with steroid-naive or steroid-refractory aGVHD, supporting further clinical investigations (Schroeder et al., 2020).

Mécanisme D'action

Target of Action

Itacitinib is a potent, selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a key component of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which plays a crucial role in immune response and inflammation .

Mode of Action

This compound works by selectively inhibiting JAK1, thereby blocking the signaling of several cytokines involved in inflammation and immune response . This inhibition results in a significant and dose-dependent reduction in the levels of multiple cytokines implicated in inflammatory conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT pathway . By inhibiting JAK1, this compound disrupts the signaling of various cytokines that signal through this pathway . This results in a decrease in the production of pro-inflammatory mediators and the activation and maturation of immune cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. Preliminary studies suggest that this compound is well-tolerated and can suppress interferon-gamma (IFN-γ)–induced STAT1 phosphorylation in vitro and in vivo at clinically relevant doses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response. This compound has been shown to significantly reduce the levels of multiple cytokines implicated in inflammatory conditions . At the cellular level, this compound targets inflammatory and metabolic pathway genes in CD8 T cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation or an immune response can enhance the drug’s efficacy by providing more targets for inhibition . .

Safety and Hazards

Itacitinib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

Orientations Futures

Itacitinib has potential as a prophylactic agent for the prevention of CAR T cell–induced CRS, and a phase II clinical trial of this compound for prevention of CRS induced by CAR T-cell therapy has been initiated . This compound has shown potential in the treatment of various conditions, including rheumatoid arthritis, myelofibrosis, and plaque psoriasis .

Propriétés

IUPAC Name |

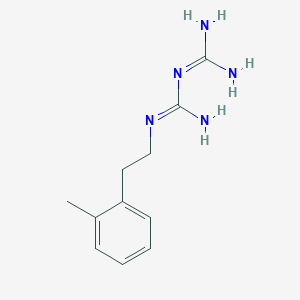

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBSXLIQKWEBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334298-90-6, 1651228-00-0 | |

| Record name | Itacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB39110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ITACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the primary molecular target of Itacitinib?

A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound's inhibition of JAK1 affect downstream signaling pathways?

A: By inhibiting JAK1, this compound disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].

Q3: What is the significance of the JAK/STAT pathway in disease pathology?

A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].

Q4: How does this compound's selectivity for JAK1 compare to other JAK inhibitors?

A: Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].

Q5: What is the primary route of this compound elimination?

A: this compound is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].

Q6: How does hepatic impairment affect the pharmacokinetics of this compound?

A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of this compound []. This finding necessitates dose adjustments for patients with hepatic impairment [].

Q7: How do strong CYP3A inhibitors affect this compound's pharmacokinetics?

A: Co-administration of this compound with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.

Q8: Are there any recommended dose adjustments for patients with renal impairment?

A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for this compound in patients with impaired renal function [].

Q9: What clinical indications are being investigated for this compound?

A: this compound is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []

Q10: What is the rationale for using this compound in GVHD?

A: The rationale for this compound's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].

Q11: How effective is this compound in preventing CRS associated with CAR T-cell therapy?

A: Preliminary results from clinical trials suggest that prophylactic treatment with this compound can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].

Q12: Has this compound shown any promising activity in specific lymphoma subtypes?

A: Clinical trials indicate that this compound, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].

Q13: What role does inflammation play in the efficacy of this compound in lung cancer?

A: Research suggests that this compound may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding this compound to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].

Q14: Have any biomarkers been identified for predicting response to this compound in aGVHD?

A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to this compound combined with corticosteroids in acute GVHD [].

Q15: Are there any potential response-to-treatment biomarkers for this compound in aGVHD?

A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to this compound in acute GVHD [].

Q16: What is the role of MCP3 and REG3A in predicting response to this compound in aGVHD?

A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to this compound in acute GVHD, potentially serving as predictive biomarkers [].

Q17: What are the most common adverse events observed with this compound treatment?

A: The most frequently reported adverse events in clinical trials of this compound include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]

Q18: Are there any specific safety concerns associated with this compound use in patients with pre-existing conditions?

A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with this compound [].

Q19: How does this compound affect cardiac safety?

A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of this compound on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)